Ethyl (4-((4-fluorobenzyl)amino)-2-nitrophenyl)carbamate
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Overview
Description
Ethyl (4-((4-fluorobenzyl)amino)-2-nitrophenyl)carbamate is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of a fluorobenzyl group, a nitrophenyl group, and a carbamate ester, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (4-((4-fluorobenzyl)amino)-2-nitrophenyl)carbamate typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 4-fluorobenzylamine with 2-nitrobenzoyl chloride to form an intermediate amide. This intermediate is then reacted with ethyl chloroformate in the presence of a base such as triethylamine to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl (4-((4-fluorobenzyl)amino)-2-nitrophenyl)carbamate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorobenzyl group can participate in nucleophilic aromatic substitution reactions.
Hydrolysis: The carbamate ester can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C)
Substitution: Nucleophiles such as amines or thiols
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH)
Major Products Formed
Reduction: Ethyl (4-((4-fluorobenzyl)amino)-2-aminophenyl)carbamate
Substitution: Various substituted derivatives depending on the nucleophile used
Hydrolysis: 4-((4-fluorobenzyl)amino)-2-nitroaniline and ethyl carbamate
Scientific Research Applications
Ethyl (4-((4-fluorobenzyl)amino)-2-nitrophenyl)carbamate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting neurological disorders.
Mechanism of Action
The mechanism of action of Ethyl (4-((4-fluorobenzyl)amino)-2-nitrophenyl)carbamate involves its interaction with specific molecular targets. For instance, it may act as a modulator of ion channels or enzymes, influencing their activity and thereby exerting its effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Ethyl (2-amino-4-((4-fluorobenzyl)amino)phenyl)carbamate: Known for its anticonvulsant properties and used in the treatment of epilepsy.
Ethyl (2-((4-fluorobenzyl)amino)-6-nitrophenyl)carbamate: Similar structure but with different positioning of the nitro group, leading to variations in chemical reactivity and biological activity.
Uniqueness
Ethyl (4-((4-fluorobenzyl)amino)-2-nitrophenyl)carbamate is unique due to the specific positioning of its functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.
Properties
IUPAC Name |
ethyl N-[4-[(4-fluorophenyl)methylamino]-2-nitrophenyl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FN3O4/c1-2-24-16(21)19-14-8-7-13(9-15(14)20(22)23)18-10-11-3-5-12(17)6-4-11/h3-9,18H,2,10H2,1H3,(H,19,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFLKJJSOCILUKV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=C(C=C(C=C1)NCC2=CC=C(C=C2)F)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FN3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
150812-23-0 |
Source
|
Record name | Ethyl{4-[(4-fluorobenzyl)amino]-2-nitrophenyl}carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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